(S)-1-(Boc)azepane-2-carboxylic acid

Catalog No.
S713571
CAS No.
155905-76-3
M.F
C12H21NO4
M. Wt
243.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(Boc)azepane-2-carboxylic acid

CAS Number

155905-76-3

Product Name

(S)-1-(Boc)azepane-2-carboxylic acid

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1

InChI Key

BKMVFOKQLCHCPK-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCC[C@H]1C(=O)O

(S)-1-(Boc)azepane-2-carboxylic acid is a synthetic, non-naturally occurring molecule. The "Boc" group refers to a tert-butylcarbonyl protecting group commonly employed in organic chemistry. The (S) designation indicates the molecule has a specific stereochemistry at the carbon bearing the Boc group. This compound serves as a versatile starting material for the synthesis of various azepane derivatives with potential applications in medicinal chemistry and materials science [].


Molecular Structure Analysis

The key features of (S)-1-(Boc)azepane-2-carboxylic acid include:

  • A seven-membered nitrogen-containing ring (azepane) with the carboxylic acid group attached at the second carbon position.
  • A tert-butylcarbonyl (Boc) protecting group attached to the first carbon of the azepane ring, influencing the reactivity of the molecule [, ].
  • A stereocenter at the first carbon, denoted by (S), which dictates the three-dimensional arrangement of substituents around this center.

This combination of a functionalized azepane ring and a removable protecting group makes (S)-1-(Boc)azepane-2-carboxylic acid a versatile platform for further chemical modifications.


Chemical Reactions Analysis

Several key reactions involving (S)-1-(Boc)azepane-2-carboxylic acid are:

  • Synthesis: There are various reported methods for synthesizing (S)-1-(Boc)azepane-2-carboxylic acid. One common approach involves the cyclization of a suitably functionalized precursor, followed by introduction of the Boc protecting group [].
  • Deprotection: The Boc group can be selectively removed under acidic conditions, revealing a primary amine at the first carbon position. This allows further functionalization of the azepane ring [].
  • Amide coupling: The carboxylic acid group can participate in amide coupling reactions with various amine nucleophiles, leading to a diverse range of azepane derivatives [].

Synthesis of Peptides and Peptide Mimics

(S)-1-(Boc)azepane-2-carboxylic acid serves as a versatile building block for the synthesis of peptides and peptide mimics due to the presence of the following functional groups:

  • Boc protecting group: This group helps shield the carboxylic acid functionality during peptide chain assembly and can be selectively removed under specific conditions, allowing for further modifications.
  • Azetidine ring: This ring structure provides a constrained and conformationally defined scaffold, which can be crucial for mimicking the biological activity of natural peptides.

Several studies have explored the use of (S)-1-(Boc)azepane-2-carboxylic acid in the synthesis of potent and selective ligands for various targets, including G protein-coupled receptors (GPCRs) and enzymes. [, ]

Development of Chiral Scaffolds for Drug Discovery

The stereocenter (S) present in (S)-1-(Boc)azepane-2-carboxylic acid allows for the creation of chiral molecules, which are essential for developing drugs with specific biological activity. This property makes it a valuable starting material for the synthesis of chiral drugs and drug candidates.

Research efforts have utilized (S)-1-(Boc)azepane-2-carboxylic acid as a chiral template for the synthesis of potential therapeutics targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. [, ]

Due to its functional groups:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the corresponding amine, which can then be utilized in further synthetic pathways.
  • Coupling Reactions: It can serve as a coupling partner in peptide synthesis, allowing for the formation of peptide bonds with other amino acids or peptide fragments.
  • Functionalization: The carboxylic acid group can undergo esterification or amidation reactions, enabling the introduction of various substituents that can enhance biological activity or alter physicochemical properties .

Research indicates that (S)-1-(Boc)azepane-2-carboxylic acid exhibits significant potential in drug development. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are crucial for targeting specific biological pathways. Studies have shown its utility in creating ligands for G protein-coupled receptors and other therapeutic targets involved in diseases such as cancer and neurodegenerative disorders . The compound's ability to act as a chiral template further underscores its importance in designing novel therapeutics with enhanced efficacy and selectivity.

The synthesis of (S)-1-(Boc)azepane-2-carboxylic acid typically involves several steps:

  • Formation of the Azepane Ring: Starting from suitable precursors, a cyclization reaction is conducted to form the azepane structure.
  • Boc Protection: The amine group of the azepane is protected using tert-butoxycarbonyl chloride under basic conditions.
  • Carboxylation: The introduction of the carboxylic acid functionality can be achieved through various methods, including direct carboxylation or via intermediate derivatives.
  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain high purity .

(S)-1-(Boc)azepane-2-carboxylic acid has several applications:

  • Medicinal Chemistry: It serves as a precursor for synthesizing bioactive compounds and drug candidates.
  • Peptide Synthesis: Its functional groups allow it to be incorporated into peptides and peptidomimetics, which are important in drug design.
  • Materials Science: The compound can also be used in developing new materials with specific properties due to its structural characteristics .

Studies focusing on the interactions of (S)-1-(Boc)azepane-2-carboxylic acid with biological targets have revealed its potential as a ligand for various receptors. Research has demonstrated its effectiveness in modulating receptor activity, which is crucial for developing drugs aimed at treating conditions like cancer and neurological disorders. These interactions are often evaluated through binding assays and functional studies to determine affinity and efficacy against specific targets .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (S)-1-(Boc)azepane-2-carboxylic acid, each offering unique properties and applications:

Compound NameStructure TypeUnique Features
(R)-1-(Boc)azepane-2-carboxylic acidEnantiomerOpposite stereochemistry
1-(Boc)azepane-4-carboxylic acidStructural variationDifferent position of carboxylic acid
1-Boc-4-Methylpiperidine-4-carboxylic acidPiperidine derivativeMethyl substitution on piperidine ring
1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acidAzepane variantMethyl group at position 4
1-Boc-4-isopropyl-4-piperidinecarboxylic AcidPiperidine derivativeIsopropyl substitution

These compounds illustrate the diversity within this class of molecules while highlighting the unique aspects of (S)-1-(Boc)azepane-2-carboxylic acid, particularly its stereochemistry and functionalization potential that make it particularly valuable in pharmaceutical applications .

XLogP3

2.2

Dates

Modify: 2023-08-15

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